

Application Note: HPLC-MS Analysis of Cratoxylum Extracts for Accelerated Drug Discovery

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Compound of Interest

Compound Name: *Cratoxylone*

Cat. No.: *B600284*

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Introduction

The genus *Cratoxylum*, primarily found in Southeast Asia, has a rich history in traditional medicine for treating a variety of ailments including fever, diarrhea, ulcers, and coughs.[1][2] Modern phytochemical research has revealed that these therapeutic properties are linked to a diverse array of bioactive compounds, particularly xanthones, flavonoids, triterpenoids, and phenolic compounds.[3][4] These compounds have demonstrated significant pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[3][5][6] This application note provides a detailed protocol for the analysis of *Cratoxylum* extracts using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a powerful technique for the separation, identification, and quantification of these promising phytochemicals. The methodologies and data presented herein are intended to facilitate the discovery and development of novel therapeutic agents from this valuable plant genus.

Key Bioactive Compounds and Pharmacological Activities

Extracts from various *Cratoxylum* species, such as *C. cochinchinense*, *C. formosum*, and *C. glaucum*, are rich sources of bioactive molecules. Xanthones are among the most abundant and pharmacologically significant compounds identified.[2][7]

Table 1: Major Bioactive Compound Classes in Cratoxylum

Compound Class	Examples	Reported Pharmacological Activities
Xanthones	Mangiferin, α -mangostin, Cochinchinone A, Fuscaxanthone E	Anticancer, Antioxidant, Anti-inflammatory, Antimalarial, Antibacterial[3][6][8][9][10]
Flavonoids	Astilbin, Naringenin, Quercetin-3-O-glucopyranoside	Antioxidant, Anti-inflammatory, Neuroprotective[1][9]
Triterpenoids	α -amyrin	Anticancer[11]
Phenolic Compounds	Chlorogenic acid, Caffeic acid, Ferulic acid	Antioxidant[1]
Anthraquinones	Vismiaquinone A	Cytotoxic[12][13]
Tocopherols and Tocotrienols	α -tocopherol, γ -tocotrienol, δ -tocotrienol	Antioxidant, Cosmetic applications[12][13]

Quantitative Analysis of Bioactive Compounds

HPLC-MS enables the precise quantification of specific bioactive compounds within Cratoxylum extracts. This data is crucial for assessing the potency of extracts and for guiding the isolation of lead compounds. The cytotoxic activity of several compounds isolated from Cratoxylum species has been evaluated against various human cancer cell lines, with IC₅₀ values indicating potent anticancer potential.

Table 2: Cytotoxic Activity of Compounds from Cratoxylum Species

Compound	Plant Source	Cancer Cell Line	IC50 (µg/mL)
Formoxanthone C	C. maingayi	NCI-H187 (Small Cell Lung Cancer)	0.22[8]
Cochinchinone G	C. cochinchinense	SW-620 (Colon Cancer)	4.64[12][13]
Vismione B	C. maingayi	NCI-H187 (Small Cell Lung Cancer)	>10[8]
Macluraxanthone	C. maingayi	NCI-H187 (Small Cell Lung Cancer)	1.35[11]
Gerontoxanthone I	C. maingayi	NCI-H187 (Small Cell Lung Cancer)	1.68[11]
Fuscaxanthone E	C. maingayi	NCI-H187 (Small Cell Lung Cancer)	3.02[11]

Experimental Protocols

Sample Preparation and Extraction

A robust and reproducible extraction method is critical for the comprehensive analysis of phytochemicals in *Cratoxylum*.

Protocol:

- **Plant Material:** Collect fresh or dried plant material (leaves, stems, bark, or fruits) of the desired *Cratoxylum* species.
- **Grinding:** Grind the plant material into a fine powder using a mill to increase the surface area for extraction.
- **Extraction Solvents:** A sequential extraction with solvents of increasing polarity is recommended to isolate a wide range of compounds. A common sequence is n-hexane, followed by ethyl acetate, and finally methanol or ethanol.[14]
- **Maceration:**

- Soak the powdered plant material (e.g., 100 g) in the first solvent (e.g., 500 mL of n-hexane) in a sealed container.
- Agitate the mixture periodically for 24-48 hours at room temperature.
- Filter the mixture and collect the filtrate.
- Repeat the extraction process with the same plant residue using the subsequent solvents in the sequence.
- Solvent Evaporation: Evaporate the solvent from each filtrate under reduced pressure using a rotary evaporator to obtain the crude extracts.
- Sample Preparation for HPLC-MS:
 - Accurately weigh a portion of the dried extract (e.g., 10 mg).
 - Dissolve the extract in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL.[\[15\]](#)
 - Vortex the solution to ensure complete dissolution.
 - Filter the solution through a 0.22 μm syringe filter into an HPLC vial to remove any particulate matter.

HPLC-MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of compounds in *Cratogeomys* extracts. Optimization may be required depending on the specific compounds of interest and the instrumentation used.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a diode-array detector (DAD).
- Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.

HPLC Conditions:

- Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 μ m particle size) is suitable for separating a wide range of phenolic compounds.[16]
- Mobile Phase:
 - Solvent A: 0.1% formic acid in water
 - Solvent B: 0.1% formic acid in acetonitrile or methanol[17]
- Gradient Elution: A typical gradient would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more hydrophobic compounds. An example gradient is as follows:
 - 0-5 min: 10% B
 - 5-25 min: 10-90% B (linear gradient)
 - 25-30 min: 90% B (isocratic)
 - 30-35 min: 90-10% B (linear gradient)
 - 35-40 min: 10% B (isocratic for column re-equilibration)
- Flow Rate: 0.5 - 1.0 mL/min
- Column Temperature: 25-40 °C[18]
- Injection Volume: 5-10 μ L
- DAD Detection: 200-400 nm for comprehensive detection of aromatic compounds.

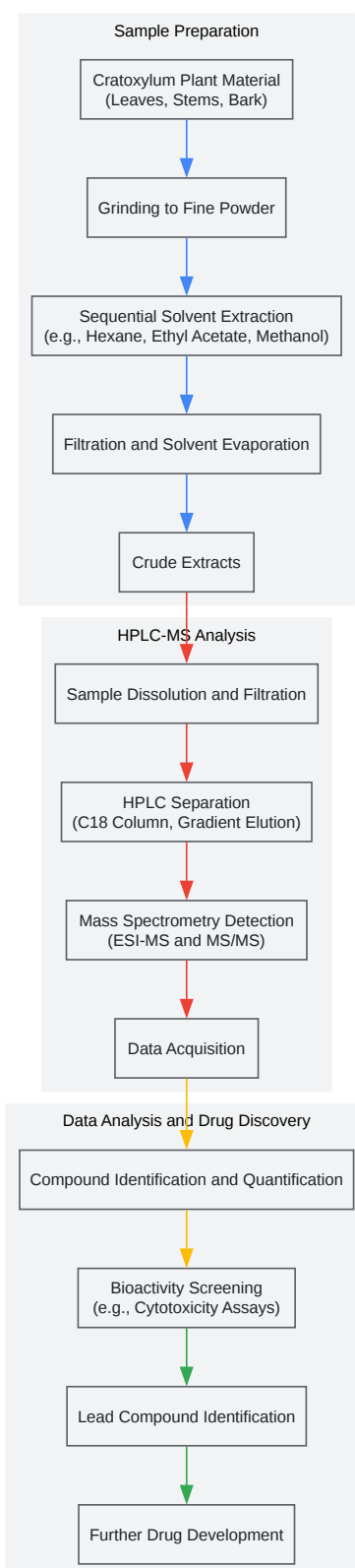
Mass Spectrometry Conditions:

- Ionization Mode: ESI, in both positive and negative ion modes, to detect a broad range of compounds.
- Mass Range: m/z 100-1500

- Capillary Voltage: 3-4 kV
- Gas Temperature: 300-350 °C[18]
- Nebulizer Pressure: 30-50 psi
- Data Acquisition: Full scan mode for initial profiling and targeted MS/MS (tandem mass spectrometry) for structural elucidation of specific peaks.

Visualizations

Experimental Workflow

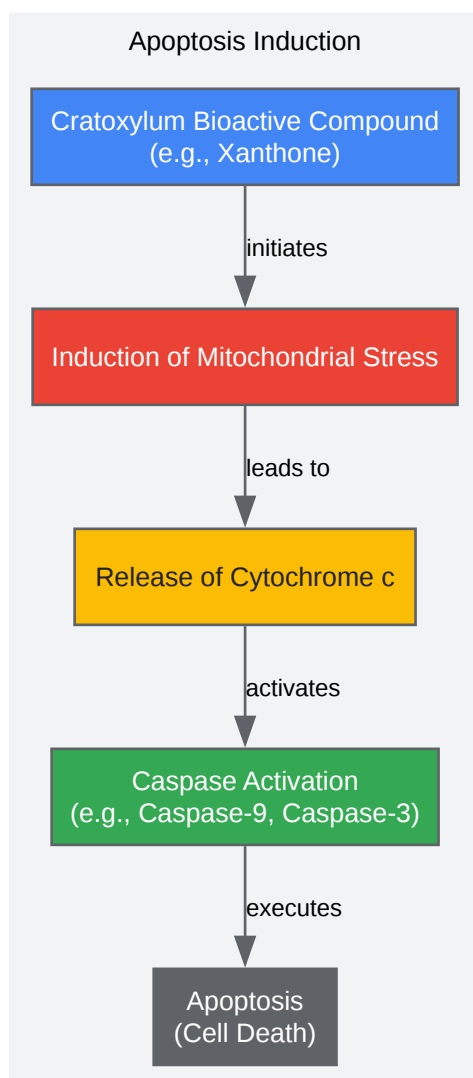


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Caption: Experimental workflow for HPLC-MS analysis of Cratoxylum extracts.

Signaling Pathway: Apoptosis Induction by Cratoxylum Compounds

Extracts from *Cratoxylum cochinchinense* have been shown to induce apoptosis in breast cancer cells, a process involving mitochondrial dysfunction.[19] While the precise molecular mechanisms for many *Cratoxylum* compounds are still under investigation, a generalized pathway for apoptosis induction is depicted below.



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